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Compound of Interest

Compound Name: (Rac)-Lartesertib

Cat. No.: B10831599 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the stereochemical properties of

Lartesertib (M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM)

kinase. Contrary to initial considerations of chirality arising from a stereocenter, the key

stereochemical feature of Lartesertib is atropisomerism. Lartesertib is administered as a single,

stable atropisomer.[1] This guide will delve into the concept of atropisomerism, its significance

in drug development, the known information about Lartesertib's stereochemistry, and the

general experimental protocols for analyzing such molecules.

Introduction to Atropisomerism in Drug
Development
Atropisomers are stereoisomers that result from hindered rotation around a single bond. This

restricted rotation, typically due to bulky substituents, creates a chiral axis, leading to non-

superimposable mirror images. Unlike traditional chiral centers, the interconversion of

atropisomers does not involve the breaking and forming of covalent bonds but rather

overcoming a rotational energy barrier.

The stability of atropisomers is a critical factor in drug development. If the rotational barrier is

low, the atropisomers can interconvert readily at physiological temperatures, and the

compound may be treated as a single, achiral entity. However, if the barrier is high enough to
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allow for the isolation of individual atropisomers (generally a half-life of interconversion of

>1000 seconds at a given temperature), they are considered stable and are treated as distinct

chemical entities. In such cases, the different atropisomers can exhibit distinct pharmacological

and toxicological profiles.

Lartesertib: A Single Atropisomer Drug Candidate
Lartesertib has been identified as a stable, single atropisomer.[1] This indicates that the

molecule possesses a sufficiently high rotational energy barrier to prevent interconversion of its

atropisomeric forms under physiological conditions. The decision to develop a single

atropisomer is often driven by the potential for improved potency, selectivity, and a more

favorable safety profile compared to a mixture of atropisomers.

While it is confirmed that Lartesertib is a single atropisomer, specific quantitative data regarding

its atropisomeric properties, such as the rotational energy barrier and rate of racemization, are

not publicly available in the reviewed literature. The following table illustrates the type of

quantitative data that would be essential for a comprehensive understanding of Lartesertib's

atropisomeric profile.

Table 1: Atropisomeric Properties of Lartesertib (Illustrative Data)

Parameter Value Method

Rotational Energy Barrier

(ΔG‡)
Data not available

e.g., Dynamic NMR, Chiral

HPLC

Half-life of Racemization (t½)

at 37°C
Data not available e.g., Chiral HPLC

Specific Rotation [α]D Data not available Polarimetry

Atropisomeric Purity >99% (Hypothetical) Chiral HPLC

Note: The values in this table are for illustrative purposes only, as specific experimental data for

Lartesertib were not found in the public domain.
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The characterization and quality control of a single atropisomer drug substance involve a suite

of analytical techniques. The following are general experimental protocols that would be

employed in the investigation of Lartesertib's atropisomeric properties.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of atropisomers.

Methodology:

Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the

analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often

effective for separating atropisomers.

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar

solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized

to achieve baseline separation of the atropisomers.

Detection: A UV detector is commonly used for quantification.

Quantification: The atropisomeric purity is determined by calculating the peak area

percentage of the desired atropisomer relative to the total peak area of all atropisomers.

Dynamic HPLC: To determine the rotational energy barrier, the temperature of the chiral

column can be varied. The rate of on-column interconversion can be used to calculate the

energy barrier.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to study

the dynamics of atropisomerism.

Methodology:

Standard 1D and 2D NMR: ¹H and ¹³C NMR spectra are used to confirm the chemical

structure of the isolated atropisomer.
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Dynamic NMR (DNMR): By acquiring spectra at different temperatures, the coalescence of

signals corresponding to the two atropisomers can be observed. The temperature at which

the signals merge (the coalescence temperature) is related to the energy barrier of rotation.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can

provide through-space correlations that help to elucidate the three-dimensional structure and

confirm the relative orientation of the substituents around the chiral axis.

X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute

configuration of a single atropisomer.

Methodology:

Crystal Growth: High-quality single crystals of the desired atropisomer are grown.

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal

structure, providing precise atomic coordinates and confirming the absolute stereochemistry.

Lartesertib's Mechanism of Action: Inhibition of the
ATM Signaling Pathway
Lartesertib is a potent inhibitor of the ATM kinase, a key regulator of the DNA damage response

(DDR).[2][3] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling

cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib

prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately

cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b10831599#investigating-the-
racemic-properties-of-lartesertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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